![molecular formula C24H31N5O2 B2766021 9-cyclohexyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-46-1](/img/structure/B2766021.png)
9-cyclohexyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This would typically include the compound’s molecular formula, molecular weight, and possibly its IUPAC name. The structure of the compound would be described in detail, including the types and locations of bonds.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product would also be discussed.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the compound’s structure. The results would be interpreted to provide a detailed picture of the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. The types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions would all be discussed.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability, would be determined and discussed.科学研究应用
Regioselective Synthesis and Heterocyclic Compounds
Research by Majumdar et al. (2001) on pyrimidine annelated heterocycles showcases the synthetic versatility of similar structures. They demonstrated the regioselective synthesis of heterocyclic compounds from related precursors, highlighting the importance of such compounds in developing new chemical entities with potential biological activities (Majumdar et al., 2001).
Novel Synthesis Approaches
Ghorbani‐Vaghei et al. (2014) developed a one-pot synthesis method for new derivatives of pyran, illustrating the capability of efficiently creating complex molecules from simpler structures. This methodology can be pivotal in streamlining the synthesis of compounds including purine derivatives (Ghorbani‐Vaghei et al., 2014).
Applications in Neurodegenerative Disease Research
Research into benzyl-substituted tetrahydropyrazino[2,1-f]purinediones by Brunschweiger et al. (2014) demonstrates the potential of purine derivatives in treating neurodegenerative diseases. These compounds showed promise as multitarget drugs, capable of antagonizing adenosine receptors and inhibiting monoamine oxidases, which are key targets in neurodegenerative disease management (Brunschweiger et al., 2014).
Anti-inflammatory Activity
Kaminski et al. (1989) explored the anti-inflammatory activities of substituted analogs based on the pyrimidopurinedione ring system. Their findings underscore the potential of such compounds in developing new anti-inflammatory agents, contributing to a broader understanding of how purine derivatives can be utilized in medical research (Kaminski et al., 1989).
安全和危害
The compound’s toxicity and potential hazards would be assessed. This might involve studying its effects on cells or organisms, and determining appropriate safety precautions for handling the compound.
未来方向
This would involve a discussion of potential future research directions. This might include potential applications of the compound, or further studies to better understand its properties or reactivity.
属性
IUPAC Name |
9-cyclohexyl-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-16-8-7-9-18(12-16)15-29-22(30)20-21(26(3)24(29)31)25-23-27(13-17(2)14-28(20)23)19-10-5-4-6-11-19/h7-9,12,17,19H,4-6,10-11,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHZZMDLESQLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclohexyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

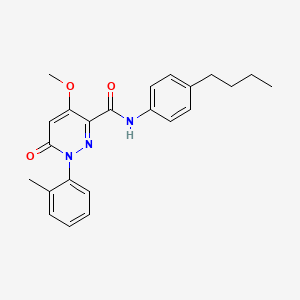
![N'-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B2765939.png)
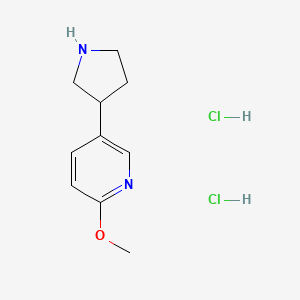
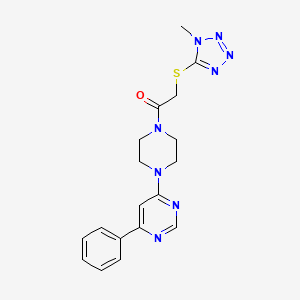
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2765945.png)

![N-(4-bromophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2765952.png)
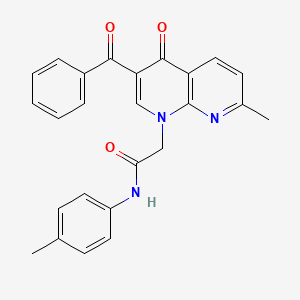
![(3-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2765955.png)
![2-[(2-Chlorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2765957.png)
![5-((3-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2765958.png)
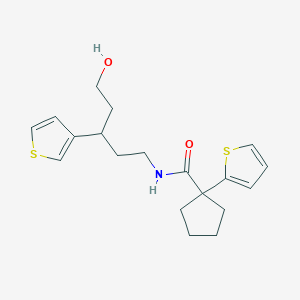
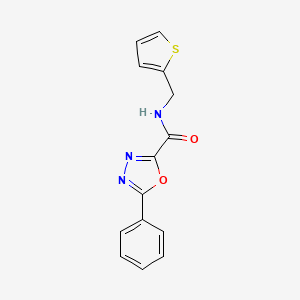
![Tert-butyl 4-[(azetidine-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2765961.png)